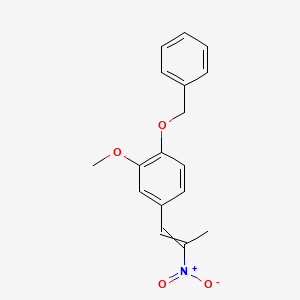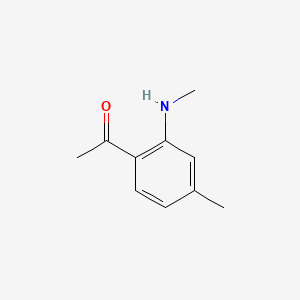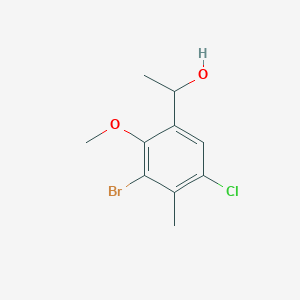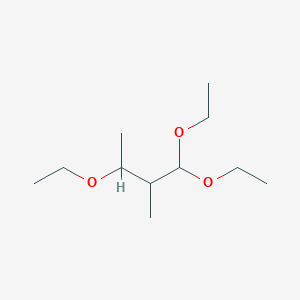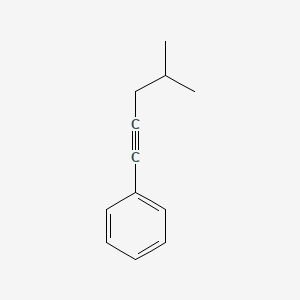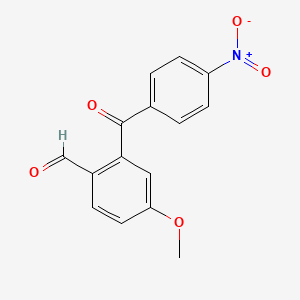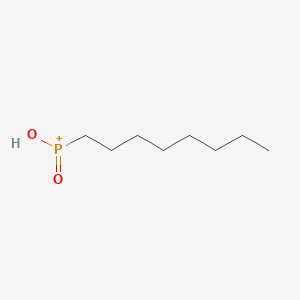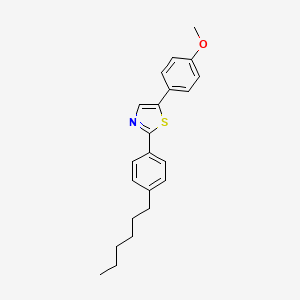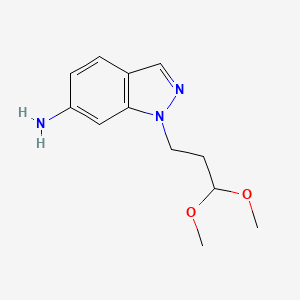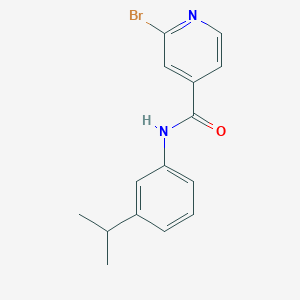![molecular formula C18H16ClN3O3 B8521996 tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8521996.png)
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
描述
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-6-carboxy-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.
Reduction: 4-Chloro-6-hydroxymethyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C18H16ClN3O3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c1-18(2,3)25-17(24)22-12(10-23)9-13-14(19)20-15(21-16(13)22)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI 键 |
JALCDEAADCXKMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
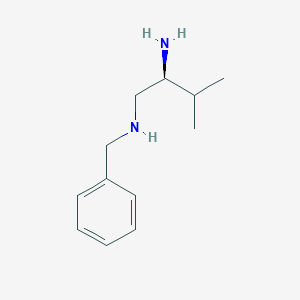

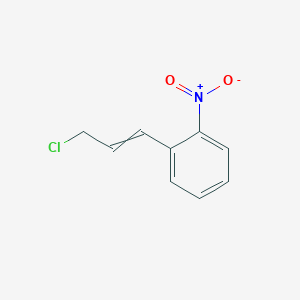
![6-Bromo-N-methoxy-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8521960.png)
